N'-[(1Z)-1-(3-Methoxyphenyl)ethylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(1Z)-1-(3-Methoxyphenyl)ethylidene]furan-2-carbohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a furan ring and a methoxyphenyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(3-Methoxyphenyl)ethylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 3-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for N’-[(1Z)-1-(3-Methoxyphenyl)ethylidene]furan-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(3-Methoxyphenyl)ethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(3-Methoxyphenyl)ethylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate various biological processes. Additionally, its methoxyphenyl group can interact with cellular receptors, influencing signal transduction pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide
- N’-[(1Z)-1-(3-Nitrophenyl)ethylidene]-furan-2-carbohydrazide
- N’-[(1Z)-1-(4-Methoxyphenyl)ethylidene]-furan-2-carbohydrazide
Uniqueness
N’-[(1Z)-1-(3-Methoxyphenyl)ethylidene]furan-2-carbohydrazide stands out due to its specific methoxy substitution on the phenyl ring, which imparts unique electronic and steric properties. This differentiation can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications.
Properties
Molecular Formula |
C14H14N2O3 |
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Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-[(Z)-1-(3-methoxyphenyl)ethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-10(11-5-3-6-12(9-11)18-2)15-16-14(17)13-7-4-8-19-13/h3-9H,1-2H3,(H,16,17)/b15-10- |
InChI Key |
BIGHXHLLDFQHOB-GDNBJRDFSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CO1)/C2=CC(=CC=C2)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CO1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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